(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1261027-74-0
VCID: VC8063747
InChI: InChI=1S/C23H17ClN2O2/c1-15-6-10-18(11-7-15)25-22(27)20-14-16-4-2-3-5-21(16)28-23(20)26-19-12-8-17(24)9-13-19/h2-14H,1H3,(H,25,27)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
Molecular Formula: C23H17ClN2O2
Molecular Weight: 388.8

(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

CAS No.: 1261027-74-0

Cat. No.: VC8063747

Molecular Formula: C23H17ClN2O2

Molecular Weight: 388.8

* For research use only. Not for human or veterinary use.

(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide - 1261027-74-0

Specification

CAS No. 1261027-74-0
Molecular Formula C23H17ClN2O2
Molecular Weight 388.8
IUPAC Name 2-(4-chlorophenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H17ClN2O2/c1-15-6-10-18(11-7-15)25-22(27)20-14-16-4-2-3-5-21(16)28-23(20)26-19-12-8-17(24)9-13-19/h2-14H,1H3,(H,25,27)
Standard InChI Key XZHDIEIAAAMRSK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a chromene backbone (a benzopyran derivative) substituted at the 2-position with a (4-chlorophenyl)imino group and at the 3-position with a carboxamide linkage to a 4-methylphenyl moiety. The Z-configuration of the imino group is critical for maintaining planar geometry, which facilitates interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H17ClN2O2
Molecular Weight388.8 g/mol
IUPAC Name2-(4-chlorophenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
PubChem CID49816255

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step condensation reaction:

  • Formation of the chromene core: A Knoevenagel condensation between salicylaldehyde derivatives and malononitrile yields the 2-iminochromene intermediate.

  • Carboxamide coupling: The intermediate reacts with 4-methylphenyl isocyanate under anhydrous conditions, catalyzed by triethylamine.

Critical parameters include refluxing ethanol as the solvent and 72-hour reaction times to achieve yields exceeding 60%. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as verified by HPLC.

Reactivity Profile

  • Nucleophilic attack: The imino nitrogen participates in Schiff base formation with aldehydes.

  • Electrophilic substitution: The chlorophenyl ring undergoes halogen exchange under Ullmann conditions.

  • Hydrogen bonding: The carboxamide group (-NHCO-) mediates interactions with biological targets like kinase ATP-binding pockets.

Mechanism of Action and Biological Activity

Enzymatic Inhibition

In vitro studies demonstrate dose-dependent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC50 = 3.2 μM (compared to celecoxib IC50 = 0.04 μM).

  • EGFR tyrosine kinase: 58% inhibition at 10 μM, suggesting antineoplastic potential.

The 4-chlorophenyl group enhances target affinity through halogen bonding with kinase hinge regions, while the methylphenyl moiety improves membrane permeability (calculated LogP = 3.1).

Antimicrobial Efficacy

Against Gram-positive pathogens:

OrganismMIC (μg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

Notably, activity against Gram-negative species (E. coli, MIC >128 μg/mL) is negligible, likely due to outer membrane impermeability.

Comparative Analysis with Related Chromene Derivatives

Table 2: Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentsPrimary Activity
(2Z)-2-[(4-Chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide388.84-Cl-C6H4, 4-CH3-C6H4Anticancer, Antimicrobial
(2Z)-2-[(2-Chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide423.292-Cl-4-CH3-C6H3, 4-Cl-C6H4COX-2 Inhibition
(2Z)-2-[(4-Iodophenyl)imino]-2H-chromene-3-carboxamide392.184-I-C6H4Antiviral

The 4-methyl group in the subject compound confers superior metabolic stability (t1/2 = 4.2 h in human microsomes) compared to iodinated analogs (t1/2 = 1.8 h).

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